molecular formula C13H10F6O3 B7429122 [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate

[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate

Cat. No. B7429122
M. Wt: 328.21 g/mol
InChI Key: UEERULPSSZMNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate, also known as TFP, is a chemical compound that has gained significant interest in scientific research due to its unique properties. TFP is a fluorinated indene derivative that has been shown to have potential applications in various fields, including medicinal chemistry, material science, and chemical biology.

Mechanism of Action

The mechanism of action of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate is not fully understood. However, it has been suggested that [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate may act as a modulator of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer. [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate in lab experiments is its ease of synthesis and availability. [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate is a relatively inexpensive compound that can be synthesized on a large scale. However, [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given when using [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate in lab experiments.

Future Directions

There are several future directions for research on [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate. One potential area of research is the development of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate and its potential applications in various fields.

Synthesis Methods

The synthesis of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate involves the reaction of 6-(trifluoromethoxy)-1H-indene-1-carboxylic acid with 3,3,3-trifluoropropanol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate. The synthesis of [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate is relatively straightforward and can be performed on a large scale, making it a cost-effective compound for research purposes.

Scientific Research Applications

[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. [6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate has been used as a starting material for the synthesis of various analogs that have shown promising results in preclinical studies.

properties

IUPAC Name

[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c14-12(15,16)6-11(20)21-10-4-2-7-1-3-8(5-9(7)10)22-13(17,18)19/h1,3,5,10H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERULPSSZMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1OC(=O)CC(F)(F)F)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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